Superior Enantiomeric Purity of Cis-Isomer via Biocatalytic Synthesis Compared to Trans-Isomer
In a nitrilase-mediated synthesis of conformationally constrained GABA analogues, the enzyme demonstrated a strong enantiopreference for the cis-isomer of 3-aminocyclohexanecarboxylic acid, achieving up to 99% enantiomeric excess (ee). In contrast, the trans-isomer could only be obtained with up to 86% ee under the same enzymatic conditions. [1] This difference in achievable optical purity directly impacts the value of the compound for applications requiring high stereochemical fidelity.
| Evidence Dimension | Enantiomeric excess (ee) from nitrilase-catalyzed synthesis |
|---|---|
| Target Compound Data | cis-3-Aminocyclohexanecarboxylic acid: up to 99% ee |
| Comparator Or Baseline | trans-3-Aminocyclohexanecarboxylic acid: up to 86% ee |
| Quantified Difference | The cis-isomer is produced with 13% higher enantiomeric purity than the trans-isomer. |
| Conditions | Nitrilase-mediated hydrolysis of γ-amino nitriles in a whole-cell biocatalytic system. |
Why This Matters
Higher enantiomeric purity is critical for synthesizing single-enantiomer pharmaceuticals and reduces the need for costly downstream chiral resolution steps.
- [1] Winkler M, Knall AC, Kulterer MR, Klempier N. Nitrilases catalyze key step to conformationally constrained GABA analogous gamma-amino acids in high optical purity. J Org Chem. 2007 Sep 14;72(19):7423-6. doi: 10.1021/jo070776j. PMID: 17715966. View Source
